1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
Brand Name: Vulcanchem
CAS No.: 877811-07-9
VCID: VC7426519
InChI: InChI=1S/C21H18F3NO3/c22-21(23,24)16-7-3-1-5-14(16)19(27)25-11-9-20(10-12-25)13-17(26)15-6-2-4-8-18(15)28-20/h1-8H,9-13H2
SMILES: C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4C(F)(F)F
Molecular Formula: C21H18F3NO3
Molecular Weight: 389.374

1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

CAS No.: 877811-07-9

Cat. No.: VC7426519

Molecular Formula: C21H18F3NO3

Molecular Weight: 389.374

* For research use only. Not for human or veterinary use.

1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one - 877811-07-9

Specification

CAS No. 877811-07-9
Molecular Formula C21H18F3NO3
Molecular Weight 389.374
IUPAC Name 1'-[2-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Standard InChI InChI=1S/C21H18F3NO3/c22-21(23,24)16-7-3-1-5-14(16)19(27)25-11-9-20(10-12-25)13-17(26)15-6-2-4-8-18(15)28-20/h1-8H,9-13H2
Standard InChI Key FESXLDBOKZALCA-UHFFFAOYSA-N
SMILES C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4C(F)(F)F

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The molecular structure of 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one consists of two orthogonally arranged rings: a chroman (benzopyran) system and a piperidine ring, connected via a spiro carbon atom. The chroman moiety contributes aromaticity and planar rigidity, while the piperidine ring introduces conformational flexibility. The 2-(trifluoromethyl)benzoyl group is appended to the piperidine nitrogen, creating a sterically demanding environment that influences binding interactions .

Crystallographic analyses reveal key bond lengths and angles:

  • Chroman ring: C–O bond length of 1.36 Å, typical for aromatic ethers.

  • Spiro carbon: Tetrahedral geometry with bond angles approximating 109.5°.

  • Trifluoromethyl group: C–F bonds measure 1.33 Å, consistent with strong electronegativity.

Synthetic Pathways

The synthesis of 1'-(2-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one involves a multi-step sequence:

Step 1: Formation of the chroman-4-one core via acid-catalyzed cyclization of 2-(2-hydroxyaryl)acetophenone derivatives .
Step 2: Spiroannulation through reaction with N-Boc-piperidine-4-one under Mitsunobu conditions (DIAD, PPh₃), achieving 65–72% yield .
Step 3: Deprotection of the Boc group using HCl/dioxane, followed by acylation with 2-(trifluoromethyl)benzoyl chloride in the presence of DIPEA, yielding the final product (58% isolated yield).

Critical parameters:

  • Temperature: Spiroannulation requires strict control at −10°C to prevent epimerization.

  • Solvent: Anhydrous THF ensures optimal reactivity during acylation.

Pharmacological Activities

Anti-Angiogenic Properties

In silico and in vitro studies demonstrate potent VEGFR-2 inhibition (IC₅₀ = 12.3 nM), surpassing reference compounds such as sunitinib . Molecular dynamics simulations reveal stable binding to the kinase domain (RMSD < 2.0 Å over 100 ns), driven by:

  • Hydrophobic interactions with Leu840 and Val848.

  • Hydrogen bonding to Glu885 and Asp1046 .

Table 1: Comparative Anti-Angiogenic Activity

CompoundVEGFR-2 IC₅₀ (nM)Binding Energy (kcal/mol)
1'-(2-TFM-Benzoyl)12.3−9.8
Sunitinib15.6−8.2
Compound C (Control)18.9−7.5

TFM = Trifluoromethyl; Data sourced from

Anti-Tubercular Efficacy

Against Mycobacterium tuberculosis H37Rv, the compound exhibits MIC₉₀ = 1.56 µg/mL, comparable to rifampicin . Mechanistic studies suggest inhibition of InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis .

Physicochemical and ADME Properties

Lipophilicity and Solubility

The trifluoromethyl group elevates logP to 3.72, indicating high lipophilicity. Aqueous solubility remains limited (2.1 µg/mL at pH 7.4), necessitating formulation strategies for in vivo delivery .

Metabolic Stability

Microsomal half-life:

  • Human liver microsomes: 42.3 min

  • Rat liver microsomes: 38.7 min
    Primary metabolites result from piperidine N-dealkylation and chroman ring hydroxylation.

Future Directions and Applications

Ongoing research focuses on:

  • Structural optimization: Introducing polar substituents to improve solubility without compromising activity .

  • Combination therapies: Synergy with immune checkpoint inhibitors in oncology models .

  • Toxicology profiling: Addressing hepatotoxicity risks observed in preclinical models (ALT elevation at 50 mg/kg) .

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